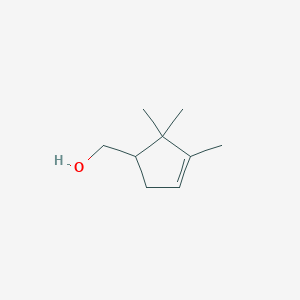
(2,2,3-Trimethylcyclopent-3-enyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3-Trimethylcyclopent-3-enyl)methanol, also known as TMC, is a natural compound found in various plants, including the leaves of Eucalyptus radiata, which is commonly used in traditional medicine. TMC has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (2,2,3-Trimethylcyclopent-3-enyl)methanol is not fully understood. However, studies have suggested that (2,2,3-Trimethylcyclopent-3-enyl)methanol may exert its effects through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune responses. (2,2,3-Trimethylcyclopent-3-enyl)methanol may also interact with ion channels and receptors involved in pain perception.
Biochemische Und Physiologische Effekte
(2,2,3-Trimethylcyclopent-3-enyl)methanol has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2,2,3-Trimethylcyclopent-3-enyl)methanol has also been shown to reduce pain in animal models of neuropathic pain and inflammation. (2,2,3-Trimethylcyclopent-3-enyl)methanol has demonstrated antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
(2,2,3-Trimethylcyclopent-3-enyl)methanol has several advantages for lab experiments, including its natural origin, low toxicity, and availability. However, (2,2,3-Trimethylcyclopent-3-enyl)methanol's low solubility in water and limited stability may present challenges for its use in certain experiments.
Zukünftige Richtungen
Future research on (2,2,3-Trimethylcyclopent-3-enyl)methanol could focus on its potential therapeutic applications, including its anti-inflammatory, analgesic, and antimicrobial effects. Studies could investigate the mechanisms of action of (2,2,3-Trimethylcyclopent-3-enyl)methanol and its interactions with ion channels and receptors. Further research could also explore the potential of (2,2,3-Trimethylcyclopent-3-enyl)methanol as a natural alternative to traditional antibiotics and analgesics.
Synthesemethoden
(2,2,3-Trimethylcyclopent-3-enyl)methanol can be synthesized through several methods, including the reduction of (2,2,3-trimethylcyclopent-3-enyl)acetone with sodium borohydride in the presence of acetic acid. Another method involves the reaction of (2,2,3-trimethylcyclopent-3-enyl)acetic acid with methanol in the presence of sulfuric acid. The purity of (2,2,3-Trimethylcyclopent-3-enyl)methanol can be improved through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,2,3-Trimethylcyclopent-3-enyl)methanol has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antimicrobial effects. (2,2,3-Trimethylcyclopent-3-enyl)methanol has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. (2,2,3-Trimethylcyclopent-3-enyl)methanol has also demonstrated antimicrobial activity against various bacteria and fungi, including drug-resistant strains.
Eigenschaften
IUPAC Name |
(2,2,3-trimethylcyclopent-3-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-5-8(6-10)9(7,2)3/h4,8,10H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDQJFLCVDQUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3-Trimethylcyclopent-3-enyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

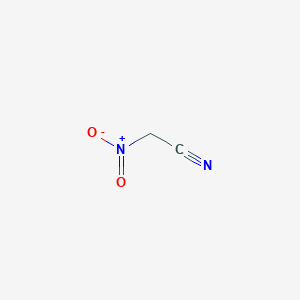



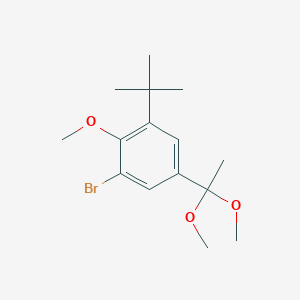
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
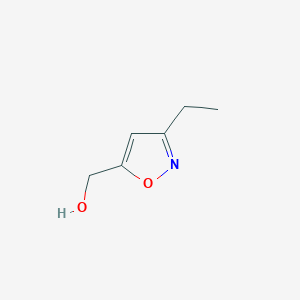
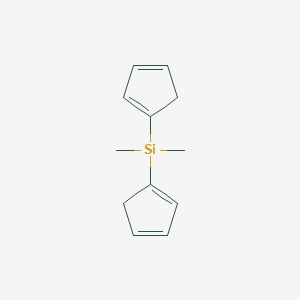
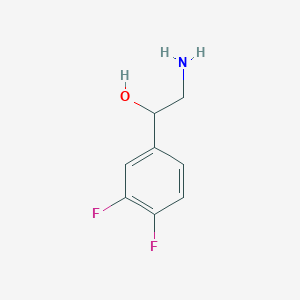
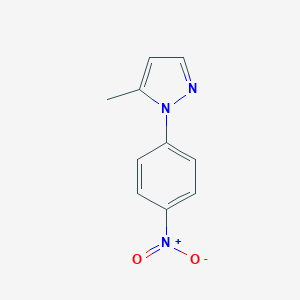
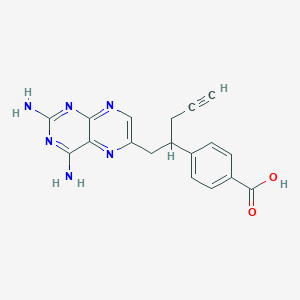
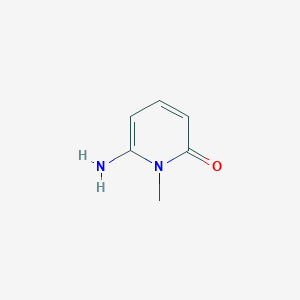
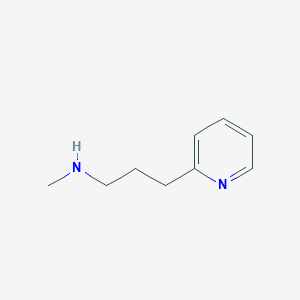
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)